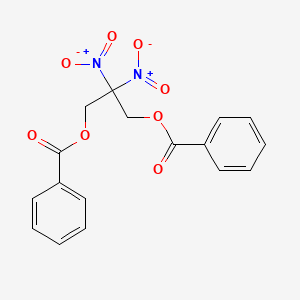
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide
Descripción general
Descripción
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the sulfa drugs class. It is widely used in veterinary medicine as an antiprotozoal agent to treat coccidiosis, a parasitic disease that affects the intestinal tract of animals. Diclazuril has shown promising results in the treatment of coccidiosis in various animals, including poultry, pigs, and cattle.
Mecanismo De Acción
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide acts by inhibiting the mitochondrial ATP synthesis of the parasite. It blocks the electron transport chain, which is essential for the production of ATP, the energy currency of the cell. This leads to the death of the parasite and prevents the disease from spreading.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animals, making it a safe and effective drug for the treatment of coccidiosis. It is well absorbed in the animal's intestinal tract and is rapidly metabolized and excreted from the body. This compound has also been shown to have a long half-life, which allows for a single dose to be effective for up to 21 days.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which reduces the need for frequent dosing. It is also well tolerated by animals, making it a safe drug for use in research. However, one limitation of this compound is that it is only effective against coccidia and cannot be used to treat other parasitic infections.
Direcciones Futuras
There are several future directions for research on 1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as through feed or water. Another area of research is the identification of new targets for the drug, which could lead to the development of more effective treatments for coccidiosis. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for different animal species.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. It has been shown to be effective in the prevention and treatment of coccidiosis in poultry, pigs, and cattle. This compound works by inhibiting the development of the parasite in the animal's intestinal tract, thereby preventing the disease from spreading.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLCFNSMXSQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-butoxyphenyl)-2-cyanoacrylamide](/img/structure/B4682514.png)



![ethyl 2-hydroxy-4-[(2-methoxy-5-methylphenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4682541.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4682549.png)
![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)
![8,9-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682573.png)